molecular formula C6H9BrN4 B6203488 5-bromo-N2,N4-dimethylpyrimidine-2,4-diamine CAS No. 1507910-23-7

5-bromo-N2,N4-dimethylpyrimidine-2,4-diamine

Cat. No. B6203488
CAS RN: 1507910-23-7
M. Wt: 217.1
InChI Key:
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Description

5-Bromo-N2,N4-dimethylpyrimidine-2,4-diamine (5-Br-DMPD) is a synthetic compound with a wide range of applications in scientific research. It is a pyrimidine derivative, which is a heterocyclic compound consisting of a six-membered ring system with four nitrogen atoms. This compound is used in a variety of laboratory experiments, including the synthesis of other compounds, the study of biochemical and physiological effects, and the investigation of the mechanism of action.

Scientific Research Applications

5-bromo-N2,N4-dimethylpyrimidine-2,4-diamine has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals and other drugs. It is also used in the study of biochemical and physiological effects, such as the effects of drugs on the body. Additionally, it is used in the investigation of the mechanism of action of compounds, such as the mechanism of action of drugs.

Mechanism of Action

The mechanism of action of 5-bromo-N2,N4-dimethylpyrimidine-2,4-diamine is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of other compounds, such as drugs. Additionally, it is believed that the compound may act as an antioxidant, which can protect cells from oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-N2,N4-dimethylpyrimidine-2,4-diamine are not yet fully understood. However, it is believed that the compound may have an inhibitory effect on the metabolism of drugs, as well as an antioxidant effect. Additionally, the compound has been shown to have an effect on the growth of certain types of bacteria.

Advantages and Limitations for Lab Experiments

The use of 5-bromo-N2,N4-dimethylpyrimidine-2,4-diamine in laboratory experiments has a number of advantages and limitations. One advantage is that the compound is relatively easy to synthesize and is available commercially. Additionally, the compound is relatively stable and can be stored for long periods of time. However, the compound has a limited solubility in water, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for the use of 5-bromo-N2,N4-dimethylpyrimidine-2,4-diamine in scientific research. One potential direction is to investigate the effects of the compound on the metabolism of drugs, as well as its potential antioxidant effects. Additionally, further research could be done to investigate the effects of the compound on the growth of bacteria. Additionally, further research could be done to investigate the mechanism of action of the compound and its potential therapeutic applications. Finally, further research could be done to investigate the potential for the compound to be used in the synthesis of other compounds, such as pharmaceuticals.

Synthesis Methods

5-bromo-N2,N4-dimethylpyrimidine-2,4-diamine can be synthesized using a variety of methods. One approach is to synthesize the compound from the reaction of 2,4-diaminopyrimidine and bromine in aqueous solution. The reaction is carried out in the presence of a base, such as sodium hydroxide, and is typically carried out at room temperature. Another method involves the alkylation of 2,4-diaminopyrimidine with bromoacetyl bromide. This reaction is typically carried out in the presence of a base, such as sodium carbonate, and is typically carried out at a temperature of approximately 70°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-bromo-N2,N4-dimethylpyrimidine-2,4-diamine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2,4-diaminopyrimidine", "bromine", "dimethylamine", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: 2,4-diaminopyrimidine is reacted with bromine in acetic acid to form 5-bromo-2,4-diaminopyrimidine.", "Step 2: 5-bromo-2,4-diaminopyrimidine is then reacted with excess dimethylamine in ethanol to form 5-bromo-N2,N4-dimethylpyrimidine-2,4-diamine.", "Step 3: The resulting product is then purified through recrystallization using ethanol and water.", "Step 4: Finally, the purified product is treated with sodium hydroxide to remove any remaining impurities and obtain the final product." ] }

CAS RN

1507910-23-7

Product Name

5-bromo-N2,N4-dimethylpyrimidine-2,4-diamine

Molecular Formula

C6H9BrN4

Molecular Weight

217.1

Purity

95

Origin of Product

United States

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